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Compound Name: Cercosporamide

Cat. No.: B1662848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cercosporamide is a natural product originally isolated from the fungus Cercosporidium

henningsii. It was initially identified as an antifungal agent and has since been characterized as

a potent, ATP-competitive inhibitor of a variety of protein kinases. Notably, it demonstrates high

selectivity for the fungal protein kinase C homolog, Pkc1, which is essential for fungal cell wall

integrity.[1][2][3][4] More recently, Cercosporamide has been identified as a potent inhibitor of

mammalian MAP kinase-interacting kinases (Mnk1 and Mnk2), which play a crucial role in

cancer cell proliferation and survival.[5] This document provides detailed protocols for in vitro

kinase assays to assess the inhibitory activity of Cercosporamide against its known kinase

targets.

Data Presentation
The inhibitory activity of Cercosporamide has been quantified against a range of kinases. The

following table summarizes the available half-maximal inhibitory concentration (IC50) values.
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Kinase Target IC50 (nM) Comments

Candida albicans Pkc1 <50
Potent and selective inhibitor

of the fungal Pkc1.[1][3][4]

Mnk1 (human) 116
Potent inhibitor of human

Mnk1.

Mnk2 (human) 11
Highly potent inhibitor of

human Mnk2.

Jak3 (human) 31 Active against human Jak3.[5]

PKCα, β, γ, ε (human) >10,000

No significant activity observed

against these human PKC

isoforms.

Akt/PKB (human) Data not available

Extensive searches of

published literature did not

yield specific IC50 values.

PKA (human) Data not available

Extensive searches of

published literature did not

yield specific IC50 values.

Signaling Pathways
Cercosporamide's inhibitory action on specific kinases can disrupt key cellular signaling

pathways. Understanding these pathways is crucial for interpreting the biological effects of the

compound.
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Caption: Signaling pathways targeted by Cercosporamide.

Experimental Protocols
Two detailed protocols are provided below: a radioactive assay for fungal Pkc1 and a non-

radioactive assay adaptable for mammalian kinases such as Mnk1 and Mnk2.

Protocol 1: In Vitro Radioactive Kinase Assay for Fungal
Pkc1
This protocol is adapted from a high-throughput screening assay for Candida albicans Pkc1

(CaPkc1).[1]

Materials:
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Recombinant CaPkc1 enzyme

Biotinylated peptide substrate

Cercosporamide (or other test inhibitor)

Kinase Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM

DTT

ATP (cold)

[γ-³³P]ATP

Termination Solution: 40 mM EDTA, 0.2 mg/mL streptavidin-coated scintillation proximity

assay (SPA) beads in 73.4% Cesium Chloride

384-well plates

Scintillation counter

Procedure:

Prepare the kinase reaction mixture in a 384-well plate. For a 40 µL reaction, combine:

Kinase Reaction Buffer

160 ng of CaPkc1 enzyme

0.375 µM biotinylated peptide substrate

Varying concentrations of Cercosporamide (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle

control.

Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP to a final concentration of

1 µM ATP (with 0.125 µCi of [γ-³³P]ATP per reaction).

Incubate the plate at room temperature for 4 hours.

Terminate the reaction by adding 40 µL of Termination Solution to each well.
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Seal the plate and allow the beads to settle for at least 30 minutes.

Measure the radioactivity in each well using a scintillation counter.

Calculate the percent inhibition for each Cercosporamide concentration relative to the

DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Non-Radioactive Kinase Assay for
Mnk1/Mnk2
This protocol is a general template for a non-radioactive kinase assay using a luminescence-

based ATP detection method, such as the ADP-Glo™ Kinase Assay.

Materials:

Recombinant human Mnk1 or Mnk2 enzyme

Myelin Basic Protein (MBP) or a specific peptide substrate for Mnk kinases

Cercosporamide (or other test inhibitor)

Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT

ATP

ADP-Glo™ Reagent

Kinase Detection Reagent

White, opaque 96-well or 384-well plates

Luminometer

Procedure:

Prepare the kinase reaction mixture in a white, opaque plate. For each reaction, combine:
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Kinase Reaction Buffer

Recombinant Mnk1 or Mnk2 enzyme (concentration to be optimized, e.g., 10-50 ng per

reaction)

Substrate (e.g., 10 µg MBP per reaction)

Varying concentrations of Cercosporamide (e.g., 1 nM to 100 µM) or DMSO as a vehicle

control.

Initiate the reaction by adding ATP to a final concentration appropriate for the kinase (e.g.,

10-100 µM).

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes.

Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the

Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.

Measure the luminescence in each well using a luminometer. The light output is proportional

to the ADP generated and reflects the kinase activity.

Calculate the percent inhibition for each Cercosporamide concentration relative to the

DMSO control and determine the IC50 value.

Experimental Workflow and Logic
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor

against a target kinase.
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Caption: General workflow for in vitro kinase inhibitor assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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